![molecular formula C24H24N2O6 B270966 N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270966.png)
N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have a wide range of effects on the central nervous system (CNS).
作用機序
N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts as an agonist for nAChRs, which are a type of ionotropic receptor found in the CNS. When this compound binds to these receptors, it causes an influx of calcium ions into the cell, which leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This process has been shown to have a wide range of effects on the CNS, including improving cognitive function, reducing inflammation, and regulating neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects on the CNS. These effects include improving cognitive function, reducing inflammation, and regulating neurotransmitter release. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide for lab experiments is its specificity for nAChRs, which allows researchers to study the effects of nicotinic agonists on the CNS without the confounding effects of other neurotransmitter systems. However, one of the limitations of this compound is its relatively short half-life, which may make it difficult to study its long-term effects on the CNS.
将来の方向性
There are many potential future directions for research on N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of research is the development of more potent and selective nAChR agonists, which may have improved therapeutic potential. Another area of research is the study of the long-term effects of this compound on the CNS, particularly in the context of neurodegenerative diseases. Finally, this compound may be studied for its potential use in combination with other drugs to treat a wide range of CNS disorders.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound acts as an agonist for nAChRs, which has a wide range of effects on the CNS, including improving cognitive function, reducing inflammation, and regulating neurotransmitter release. While there are some limitations to the use of this compound in lab experiments, there are many potential future directions for research on this compound.
合成法
N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,5-dimethoxybenzoyl chloride with 3-aminophenyl-N,N-diisopropylcarbamate to produce 3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl-2,2-dimethylpropanoate. This intermediate is then reacted with sodium hydroxide to produce this compound, which is the final product.
科学的研究の応用
N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have a wide range of effects on the CNS, including improving cognitive function, reducing inflammation, and regulating neurotransmitter release. This compound has also been studied for its potential use in treating addiction and withdrawal symptoms.
特性
分子式 |
C24H24N2O6 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
N-[3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C24H24N2O6/c1-30-15-6-7-18(31-2)17(11-15)26-22(27)12-4-3-5-14(8-12)25-23(28)20-13-9-16-19(10-13)32-24(29)21(16)20/h3-8,11,13,16,19-21H,9-10H2,1-2H3,(H,25,28)(H,26,27) |
InChIキー |
HXOZSKZMRXEFMR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



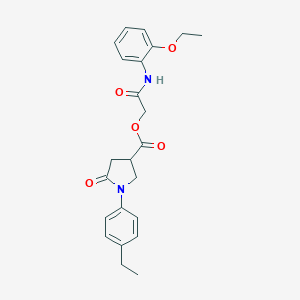

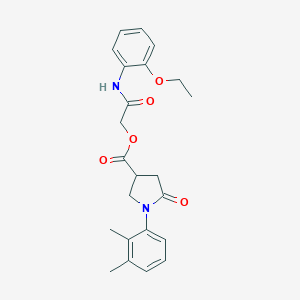
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
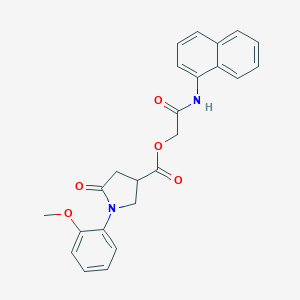
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)
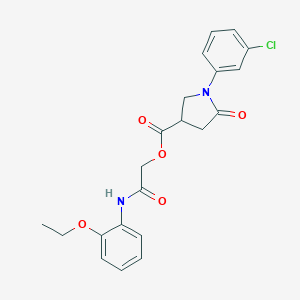
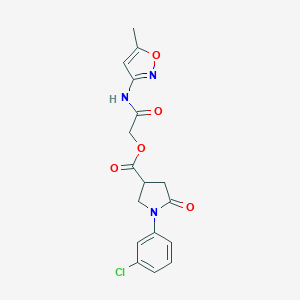
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)
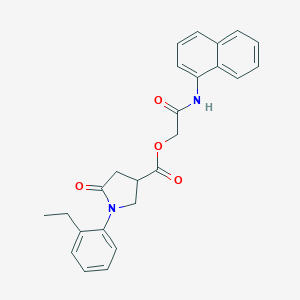

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)
